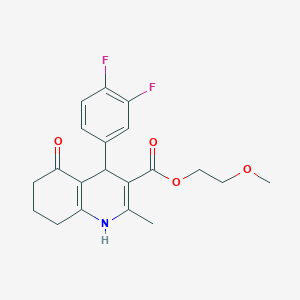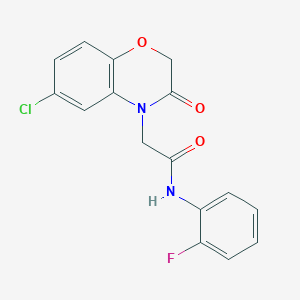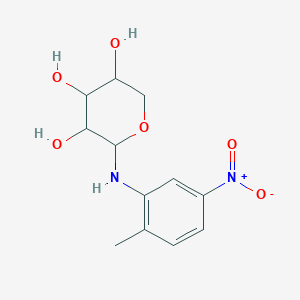
N,N,N',N'-tetraethyl-1,3-adamantanedicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,N',N'-tetraethyl-1,3-adamantanedicarboxamide, also known as TEA, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. TEA is a member of the adamantane family of compounds and has been shown to have unique properties that make it an attractive candidate for use in a variety of research settings.
作用機序
The mechanism of action of N,N,N',N'-tetraethyl-1,3-adamantanedicarboxamide is not fully understood, but it is believed to involve the modulation of various neurotransmitters in the brain. This compound has been shown to increase the levels of acetylcholine, a neurotransmitter that plays a key role in learning and memory. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in various animal models. Studies have shown that this compound can increase the levels of certain enzymes in the brain, including superoxide dismutase and catalase, which are involved in the body's antioxidant defense system. Additionally, this compound has been shown to increase the levels of certain proteins that are involved in the regulation of cell growth and differentiation.
実験室実験の利点と制限
N,N,N',N'-tetraethyl-1,3-adamantanedicarboxamide has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is its ability to cross the blood-brain barrier, which allows it to exert its effects directly on the brain. Additionally, this compound has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in certain experimental settings.
将来の方向性
There are a number of potential future directions for research involving N,N,N',N'-tetraethyl-1,3-adamantanedicarboxamide. One area of interest is the development of new formulations of this compound that can increase its bioavailability and extend its half-life. Additionally, there is interest in exploring the potential use of this compound in the treatment of other neurological disorders, such as multiple sclerosis and traumatic brain injury. Finally, there is interest in exploring the potential use of this compound in combination with other compounds to enhance its neuroprotective effects.
合成法
N,N,N',N'-tetraethyl-1,3-adamantanedicarboxamide can be synthesized through a multi-step process involving the reaction of ethylamine with 1,3-dibromoadamantane to produce N,N-diethyl-1,3-adamantanedicarboxamide. This compound can then be further reacted with ethyl iodide to produce this compound. The synthesis process has been well-established in the literature and has been used to produce this compound in large quantities for research purposes.
科学的研究の応用
N,N,N',N'-tetraethyl-1,3-adamantanedicarboxamide has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a potential treatment for various neurological disorders. Studies have shown that this compound has neuroprotective properties and may be effective in reducing the symptoms of conditions such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
1-N,1-N,3-N,3-N-tetraethyladamantane-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O2/c1-5-21(6-2)17(23)19-10-15-9-16(11-19)13-20(12-15,14-19)18(24)22(7-3)8-4/h15-16H,5-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUMQRXWYXDKAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C12CC3CC(C1)CC(C3)(C2)C(=O)N(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3-fluorophenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B5013970.png)
![N,N-diethyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B5013981.png)
![N,N'-[(2-phenyl-4,6-pyrimidinediyl)di-4,1-phenylene]bis[2-(2-thienyl)acetamide]](/img/structure/B5013984.png)
![6-(4-acetyl-1-piperazinyl)-N-benzyl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5013992.png)
![2-{[benzyl(ethyl)amino]methyl}-6-ethoxyphenol](/img/structure/B5013994.png)
![2-fluoro-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5013999.png)
![4-(4-nitrophenyl)-2-phenyl-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B5014004.png)


![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B5014037.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-isopropylphenyl)acetamide](/img/structure/B5014039.png)